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molecular formula C6H12O2 B1206155 2-Isopropyl-1,3-dioxolane CAS No. 822-83-3

2-Isopropyl-1,3-dioxolane

Cat. No. B1206155
M. Wt: 116.16 g/mol
InChI Key: SMYRHRFGKYUCFB-UHFFFAOYSA-N
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Patent
US09388105B2

Procedure details

20 g of 2-isopropyl-1,3-dioxolane and 100 g of ethylene glycol were combined in a 300 mL stainless steel autoclave. 2.0 g of 5% Pd/C catalyst were added and the autoclave was sealed. The reactor was heated to 200° C. The reactor was then brought to an operating pressure of 3.45 MPa and stirring commenced at 750 rpm. Pressure was maintained through the duration of the experiment. After 2 h, the autoclave was cooled and remaining gas vented. The autoclave was opened, its contents filtered, and the filtrate analyzed by gas chromatography (GC). 83% conversion of the acetal mixture was observed. Upon analysis of the results, the mixture was found to demonstrate 95.8% selectivity to 2-isobutoxy-ethanol.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[O:8][CH2:7][CH2:6][O:5]1)([CH3:3])[CH3:2].[CH2:9](O)CO>[Pd]>[CH2:4]([O:5][CH:6]([CH3:9])[CH2:7][OH:8])[CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)C1OCCO1
Step Two
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Pressure was maintained through the duration of the experiment
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled
FILTRATION
Type
FILTRATION
Details
its contents filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C(C)C)OC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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